molecular formula C13H19BrN2O3S B5067485 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine

Cat. No.: B5067485
M. Wt: 363.27 g/mol
InChI Key: PSLVKVKOUHPTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine is an organic compound with the molecular formula C13H19BrN2O3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 3-methoxyphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.

    Piperazine Introduction: Finally, the sulfonyl derivative is reacted with 4-ethylpiperazine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to modify proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine include:

    4-Bromoanisole: A simpler structure with a bromine and methoxy group on a benzene ring.

    4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate: Another sulfonyl derivative with a similar substitution pattern.

    1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperazine: A closely related compound with a methyl group instead of an ethyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylpiperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-12(14)13(10-11)19-2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVKVKOUHPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.